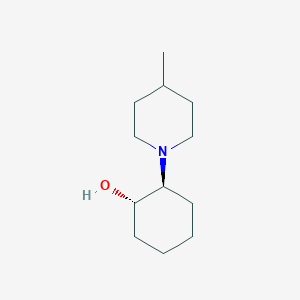

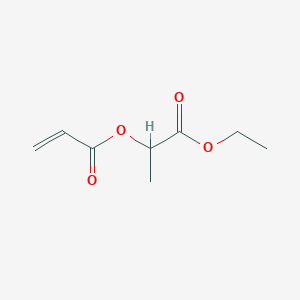

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chemical compound that is used in scientific research for various purposes. It is commonly known as NMDA receptor antagonist and is used to study the mechanism of action of NMDA receptors. The compound has been synthesized using different methods, and its biochemical and physiological effects have been extensively studied.

科学的研究の応用

Catalytic Activity and Asymmetric Induction

A study by Alvarez-Ibarra et al. (2010) on enantiopure compounds related to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol demonstrated their utility in catalyzing the addition of diethylzinc to benzaldehyde, affecting asymmetric induction. These compounds, based on l-pipecolinic acid, showcased a unique behavior in stereocontrol, highlighting the importance of substituent combinations on the catalytic efficacy and enantioselectivity. Theoretical evaluations using DFT methods further elucidated their action mechanisms in catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Repellent Efficacy Against Disease Vectors

Optically active derivatives of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol have been synthesized and tested for their repellent efficacy against blood-feeding arthropods like Anopheles stephensi, a malaria vector. Initial laboratory tests showed differential repellency among stereoisomers, with two stereoisomers being twice as repellent as others, indicating the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Molecular Recognition

Khanvilkar and Bedekar (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through simple chemical and bio-catalytic steps from compounds similar to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition. This application is crucial in detecting and quantifying the enantiomers of acids via NMR or fluorescence spectroscopy, providing a practical approach for analytical applications in chemistry (Khanvilkar & Bedekar, 2018).

特性

IUPAC Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERZJFQDSMEON-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

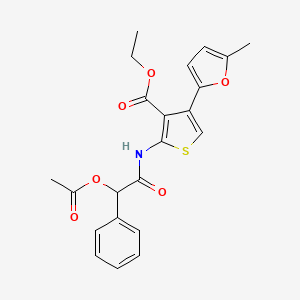

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

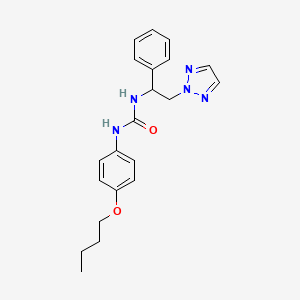

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

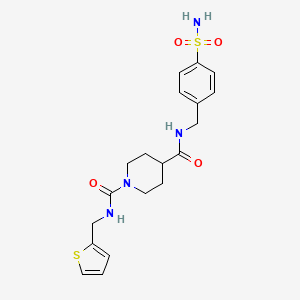

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)